Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
Tert-butyl 5-oxo-6-oxa-2-azaspiro[34]octane-2-carboxylate is a spirocyclic compound with a unique structure that includes both an oxo and an oxa group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves the reaction of tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to form the desired ester .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The oxo and oxa groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The spirocyclic structure provides rigidity, which can affect how the compound interacts with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a similar spirocyclic structure but with a different ring size.
Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: This compound includes an additional nitrogen atom in the ring structure.
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound has a similar structure but with a different ring configuration.
Uniqueness
Tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides distinct reactivity and binding properties, making it valuable for various applications in research and industry.
Biological Activity
Tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
The molecular formula for tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is C12H19NO3 with a molecular weight of approximately 225.29 g/mol. The compound features a spirocyclic structure that may contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₉NO₃ |
Molecular Weight | 225.29 g/mol |
CAS Number | 2803856-96-2 |
Purity | 95% |
Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane derivatives exhibit significant antimicrobial properties. A study demonstrated that the introduction of various substituents on the spirocyclic framework can enhance activity against both Gram-positive and Gram-negative bacteria, suggesting a potential application in antibiotic development .
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly in targeting specific cancer cell lines. In vitro assays revealed that it can induce apoptosis in certain cancer cells, possibly through the activation of caspase pathways. This property is attributed to the compound's ability to interact with cellular signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
Preliminary studies have suggested that tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane may possess neuroprotective effects, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of oxidative stress and inflammation within neuronal cells .
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of spirocyclic compounds showed that tert-butyl 5-oxo derivatives displayed enhanced antimicrobial activity compared to their non-spirocyclic counterparts, indicating the significance of the spiro structure in biological activity .
- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that treatment with tert-butyl 5-oxo derivatives resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .
- Neuroprotection : A recent investigation into neuroprotective agents identified several spirocyclic compounds, including tert-butyl 5-oxo derivatives, that reduced neuronal apoptosis under oxidative stress conditions, highlighting their therapeutic potential in neurodegenerative disorders .
Properties
Molecular Formula |
C11H17NO4 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-6-11(7-12)4-5-15-8(11)13/h4-7H2,1-3H3 |
InChI Key |
JGWACALBKIURBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCOC2=O |
Origin of Product |
United States |
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